Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, is a specialized chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphinic amide group, aziridinyl groups, and an adamantyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, typically involves the reaction of phosphinic acid derivatives with aziridine and adamantylamine. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form phosphine oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of phosphine or amine derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while nucleophilic substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(1-adamantyl)-, exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or inducing chemical modifications in biomolecules.
Comparison with Similar Compounds
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridinyl compounds: Molecules containing aziridinyl groups, known for their reactivity.
Adamantyl derivatives: Compounds featuring the adamantyl group, often used for their stability and unique properties.
Properties
CAS No. |
53743-43-4 |
---|---|
Molecular Formula |
C14H24N3OP |
Molecular Weight |
281.33 g/mol |
IUPAC Name |
N-[bis(aziridin-1-yl)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C14H24N3OP/c18-19(16-1-2-16,17-3-4-17)15-14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,1-10H2,(H,15,18) |
InChI Key |
MXRAUZXJODDPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(NC23CC4CC(C2)CC(C4)C3)N5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.